2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
The compound 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene belongs to the 1,4,8-triazaspiro[4.5]decene class, characterized by a spirocyclic framework that combines a piperidine-like ring with a diazene system. Key structural features include:
- Position 8: A 2,4,6-trimethylbenzenesulfonyl group, introducing steric bulk and electron-withdrawing effects.
- Position 2: A phenyl ring, common in GPCR-targeting "privileged structures" .
This scaffold is synthetically accessible via solid-phase or microwave-assisted methods, as demonstrated for related analogs .
Properties
IUPAC Name |
2-phenyl-3-propylsulfanyl-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S2/c1-5-15-31-24-22(21-9-7-6-8-10-21)26-25(27-24)11-13-28(14-12-25)32(29,30)23-19(3)16-18(2)17-20(23)4/h6-10,16-17H,5,11-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMACYZAEYNXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)N=C1C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of mesitylsulfonyl chloride with a suitable amine to form the mesitylsulfonamide intermediate. This intermediate is then reacted with a phenyl-substituted isocyanide and a propylthio-substituted isocyanide under controlled conditions to form the desired spirocyclic compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares substituents, molecular weights (MW), and calculated logP values for the target compound and analogs from the literature:
*Estimated based on substituent contributions.
Key Observations :
- Lipophilicity : The target compound’s propylsulfanyl group and trimethylbenzenesulfonyl substituent likely elevate logP (~5.2) compared to analogs with shorter chains (e.g., G022-0125: logP 4.34 with ethylsulfanyl) .
- Molecular Weight : The target compound’s MW (~500) aligns with BE33883 (508.05), both exceeding G022-0125 (457.61), suggesting comparable solubility challenges .
Functional Group Impact on Bioactivity
- Sulfonyl vs. Carboxamide : The sulfonyl group at position 8 (target compound, G022-0125, BE33883) enhances electron-withdrawing effects and hydrogen-bond acceptor capacity compared to carboxamide (E972-0401), which may improve target affinity but reduce membrane permeability .
- Aromatic Substituents : The target’s 2,4,6-trimethylbenzenesulfonyl group offers symmetrical steric bulk, contrasting with BE33883’s asymmetrical 3,4-dimethoxy substitution. This could influence binding pocket compatibility in enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
